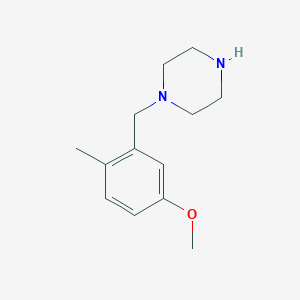
4-Methyl-3-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a phenol group substituted with a methyl group and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperazin-1-ylmethyl)phenol typically involves the Mannich reaction, where a phenol derivative reacts with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often include an acidic catalyst to facilitate the formation of the Mannich base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the piperazine ring.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-3-(piperazin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, potentially modulating their activity. The phenol group may also contribute to the compound’s biological effects by participating in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(piperazin-1-ylmethyl)aniline: Similar structure but with an amine group instead of a phenol group.
4-Methyl-3-(piperazin-1-ylmethyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
4-Methyl-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of both a phenol group and a piperazine moiety, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-[(5-methoxy-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-13(16-2)9-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
Clave InChI |
UTPUOLALNQIPRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















